molecular formula C23H48O B1205550 1-Tricosanol CAS No. 3133-01-5

1-Tricosanol

Cat. No.: B1205550
CAS No.: 3133-01-5
M. Wt: 340.6 g/mol
InChI Key: FPLNRAYTBIFSFW-UHFFFAOYSA-N
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Properties

IUPAC Name

tricosan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h24H,2-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLNRAYTBIFSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185260
Record name Tricosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3133-01-5
Record name 1-Tricosanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3133-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Tricosanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003133015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricosan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-TRICOSANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K22080OPOX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main sources of 1-tricosanol found in nature?

A1: this compound has been isolated from various plant sources, including the leaves of Adenanthera pavonina [], Betula cylindrostachya [], and Polianthes tuberosa []. It is also a significant component of the lipid extract D004 derived from the fruits of the Cuban royal palm (Roystonea regia) [].

Q2: What is the chemical structure of this compound?

A2: this compound is a long-chain primary aliphatic alcohol containing 23 carbon atoms. Its molecular formula is C23H48O, and its molecular weight is 352.65 g/mol.

Q3: What analytical techniques are typically used to identify and quantify this compound?

A3: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is commonly used to identify and quantify this compound in plant extracts and other matrices [, , ]. This technique allows for the separation and detection of individual compounds based on their mass-to-charge ratios, enabling accurate identification and quantification.

Q4: Has this compound been explored for its potential biological activities?

A4: Yes, studies have investigated the potential antibacterial activity of this compound. One study examined its activity from Solena amplexicaulis leaves []. Additionally, research has explored its presence and composition in wheat varieties and its potential impact on cholesterol levels due to its structural similarity to policosanol [].

Q5: What is the role of this compound in the composition of bio-oil?

A5: this compound has been identified as a component of bio-oil derived from the pyrolysis of acacia wood using a Nickel/NZA catalyst []. While not a dominant component, its presence contributes to the overall chemical profile of the bio-oil.

Q6: How does the presence of this compound affect the properties of materials?

A6: this compound is mentioned as a potential nucleating agent in microcapsules containing phase change materials []. Nucleating agents help to prevent supercooling, enhancing the heat-retaining properties of these materials.

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